Chemical structure and properties of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Chemical structure and properties of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
An In-Depth Technical Guide to 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. While specific experimental data for this molecule is not extensively documented in public literature, this document synthesizes established principles of quinazoline chemistry, structure-activity relationships, and standard methodologies in drug discovery to present a robust profile. We will explore its chemical architecture, propose a viable synthetic route, and discuss its likely biological properties and therapeutic potential, particularly within oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals.
The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2] Quinazoline derivatives have been successfully developed into therapeutic agents with applications including anticancer, anti-inflammatory, antibacterial, and antiviral treatments.[2][3][4]
Notably, the 4-anilinoquinazoline core is the foundational structure for several first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib, which have revolutionized the treatment of certain cancers.[5] The inherent versatility of the quinazoline skeleton, allowing for diverse substitutions at multiple positions, continues to make it a highly attractive starting point for the design of novel therapeutic agents.[6][7]
Structural Elucidation and Physicochemical Profile
The formal name, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, describes a molecule composed of two distinct quinazoline heterocycles linked by an amino bridge.
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Core Scaffold: A quinazolin-4-ol moiety. It is critical to recognize that this structure exists in a tautomeric equilibrium with its more stable keto form, quinazolin-4(3H)-one. This tautomerism can significantly influence its hydrogen bonding capabilities and interactions with biological targets.
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Substituent: A 4-methylquinazoline group attached to the core scaffold via an amino linker at the 2-position.
Caption: Chemical structure of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.
Physicochemical Properties (Calculated)
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄N₆O | Calculated |
| Molecular Weight | 330.35 g/mol | Calculated |
| IUPAC Name | 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol | - |
| Hydrogen Bond Donors | 3 (ol, amino NH, ring NH) | Calculated |
| Hydrogen Bond Acceptors | 6 (all N atoms, O atom) | Calculated |
| Predicted LogP | 3.5 - 4.5 | Estimated based on scaffold |
Proposed Synthetic Strategy
A logical and efficient synthesis can be designed based on established methodologies for creating 2-aminoquinazoline derivatives. The core of this strategy is a nucleophilic aromatic substitution reaction between a halogenated quinazoline precursor and an aminoquinazoline precursor.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Proposed)
Part A: Synthesis of Precursor 1 (2-Amino-4-methylquinazoline)
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Reaction Setup: To a solution of 2-aminoacetophenone (1.0 eq) in n-butanol, add cyanamide (1.2 eq) and concentrated hydrochloric acid (0.2 eq).
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Cyclization: Heat the mixture to reflux (approx. 118°C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration.
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Purification: Wash the crude product with cold water and diethyl ether. Recrystallize from ethanol to yield pure 2-amino-4-methylquinazoline.
Part B: Synthesis of Precursor 2 (2-Chloroquinazolin-4(3H)-one) This synthesis follows a well-established multi-step route.[8]
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Quinazolinedione Formation: Mix anthranilic acid (1.0 eq) with urea (2.5 eq) and heat the mixture at 160°C for 20 hours. The resulting solid is quinazoline-2,4(1H,3H)-dione.
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Dichlorination: Suspend the quinazolinedione in phosphorus oxychloride (POCl₃, 10 eq) with a catalytic amount of triethylamine. Reflux the mixture at 120°C for 17 hours.
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Selective Hydrolysis: Carefully quench the reaction mixture with ice water. The resulting 2,4-dichloroquinazoline is filtered and then treated with 2N sodium hydroxide at room temperature for 20 hours to selectively hydrolyze the C4-chloro group.
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Purification: Acidify the solution to precipitate the product, 2-chloroquinazolin-4(3H)-one, which is then filtered, washed, and dried.
Part C: Final Coupling Reaction
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Reaction Setup: In a sealed vessel, dissolve 2-amino-4-methylquinazoline (Precursor 1, 1.0 eq) and 2-chloroquinazolin-4(3H)-one (Precursor 2, 1.1 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
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Coupling: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), to the mixture. Heat the reaction to 85-100°C for 16-24 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water to precipitate the crude product. Collect the solid by filtration. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the final compound.
Anticipated Spectroscopic Profile
Confirmation of the final structure would rely on a combination of standard spectroscopic techniques. The following are predicted key signals:
| Technique | Anticipated Data |
| ¹H NMR | - Multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on both quinazoline rings. - A singlet around 2.7 ppm for the methyl (CH₃) group.[9] - Broad singlets for the N-H protons (amino linker and quinazolinone ring), which may be exchangeable with D₂O. |
| ¹³C NMR | - Multiple signals in the aromatic region (110-150 ppm). - Signals for the quaternary carbons of the quinazoline rings, including the C=O carbon around 160-170 ppm. - A signal for the methyl carbon around 21-22 ppm.[9] |
| FT-IR (cm⁻¹) | - N-H stretching vibrations around 3200-3400 cm⁻¹. - C=O stretching (from the quinazolinone tautomer) around 1650-1690 cm⁻¹. - C=N and C=C stretching in the 1500-1620 cm⁻¹ region. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z ≈ 331.13. |
Potential Biological Activity and Mechanism of Action
The structural architecture of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol strongly suggests its potential as a kinase inhibitor. Many clinically approved and investigational anticancer drugs are built upon the 2,4-disubstituted quinazoline scaffold.[10][11][12]
Hypothesized Mechanism: ATP-Competitive Kinase Inhibition
The primary hypothesis is that this molecule functions as a Type I inhibitor of a protein kinase, likely a receptor tyrosine kinase (RTK) such as EGFR or VEGFR.
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Pharmacophore Mimicry: The quinazoline ring system is a well-established adenine mimic, enabling it to fit into the ATP-binding pocket of kinases.
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Key Interactions: The nitrogen atoms at positions 1 and 3 of the quinazoline core can form crucial hydrogen bonds with the "hinge region" of the kinase domain, an interaction that anchors most quinazoline-based inhibitors.
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Role of Substituents: The extended structure provided by the 2-(4-methylquinazolin-2-yl)amino group would occupy the hydrophobic pocket adjacent to the hinge region, potentially conferring both potency and selectivity for specific kinases over others.
Caption: ATP-competitive inhibition by a quinazoline-based molecule.
Standard Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of the synthesized compound, a standard MTT assay is a robust and widely accepted method.
Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
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Cell Line: A549 (human non-small cell lung cancer) or MCF-7 (human breast adenocarcinoma).[4][13]
-
Reagents: RPMI-1640 or DMEM cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Phosphate-Buffered Saline (PBS).
-
Equipment: 96-well cell culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Culture A549 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 100 µM to 0.1 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion and Future Perspectives
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is a novel molecule of significant interest due to its foundation on the pharmacologically validated quinazoline scaffold. Based on extensive precedent in medicinal chemistry, this compound is hypothesized to possess potent biological activity, most likely as a kinase inhibitor with therapeutic potential in oncology.
The immediate and necessary next steps are to execute the proposed synthesis and complete a full spectroscopic characterization to unambiguously confirm its structure. Following this, the in vitro cytotoxicity protocol described herein should be performed to provide the first experimental validation of its anticancer potential. Positive results would warrant broader screening against a panel of kinases and further investigation into its mechanism of action, pharmacokinetics, and in vivo efficacy in preclinical cancer models.
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